(2-Bromoethoxy)cyclopentane

Übersicht

Beschreibung

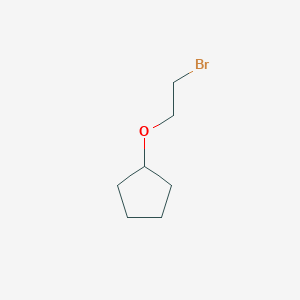

(2-Bromoethoxy)cyclopentane is an organic compound with the molecular formula C7H13BrO. It is a brominated ether derivative of cyclopentane, characterized by the presence of a bromoethoxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Wirkmechanismus

Mode of Action

It is known that bromoethoxy groups can act as leaving groups in organic reactions, potentially interacting with biological targets in this manner .

Pharmacokinetics

The compound is a liquid at room temperature and has a predicted boiling point of 221.1° C at 760 mmHg and a predicted density of 1.3 g/mL . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of (2-Bromoethoxy)cyclopentane’s action are currently unknown due to the lack of research on this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethoxy)cyclopentane typically involves the reaction of cyclopentanol with 2-bromoethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then brominated to yield the final product. The general reaction conditions include:

Reactants: Cyclopentanol and 2-bromoethanol

Catalyst: Acid catalyst (e.g., sulfuric acid)

Temperature: Moderate heating (50-70°C)

Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Bromoethoxy)cyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Nucleophilic Substitution: Corresponding ethers, amines, or thioethers.

Elimination Reactions: Alkenes.

Oxidation: Ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

(2-Bromoethoxy)cyclopentane has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

(2-Chloroethoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.

(2-Iodoethoxy)cyclopentane: Similar structure but with an iodine atom instead of bromine.

(2-Fluoroethoxy)cyclopentane: Similar structure but with a fluorine atom instead of bromine.

Comparison:

Reactivity: (2-Bromoethoxy)cyclopentane is generally more reactive than its chloro and fluoro analogs due to the better leaving group ability of bromine. it is less reactive than the iodo analog.

Applications: The choice of halogen can influence the compound’s reactivity and suitability for specific applications. For example, this compound may be preferred in reactions requiring moderate reactivity, while (2-Iodoethoxy)cyclopentane may be chosen for reactions needing higher reactivity.

Biologische Aktivität

(2-Bromoethoxy)cyclopentane, a compound with the molecular formula CHBrO, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a cyclopentane ring. Its structure can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 195.09 g/mol

- CAS Number : 15752653

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that certain compounds demonstrated moderate to potent activity against a range of bacterial strains.

- Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 5.0 to 20.0 µg/mL, suggesting effective inhibition of microbial growth .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. The compound's effects on cancer cell lines have been evaluated through various assays:

-

MTT Assay Results : In studies involving human cancer cell lines such as HCT-116 and MCF-7, this compound exhibited IC values indicating cytotoxicity:

Cell Line IC (µg/mL) HCT-116 19.2 MCF-7 16.7

These values suggest that the compound is more potent than some reference drugs like doxorubicin, which has an IC of approximately 21.6 µg/mL for the same cell lines .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Key pro-apoptotic markers such as p53 and caspase-3 were significantly upregulated in treated cells, while anti-apoptotic markers like Bcl-2 were downregulated . This suggests that the compound may trigger programmed cell death pathways, enhancing its potential as an anticancer agent.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound in laboratory settings:

- Case Study on Antimicrobial Efficacy : A comparative study involving various halogenated ethers demonstrated that this compound had superior antimicrobial efficacy compared to its non-brominated counterparts.

- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, reinforcing its potential application in cancer therapy.

Eigenschaften

IUPAC Name |

2-bromoethoxycyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVITJYOUROISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131666-02-9 | |

| Record name | (2-bromoethoxy)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.